Propargyl-PEG4-5-nitrophenyl carbonate

Description

Properties

IUPAC Name |

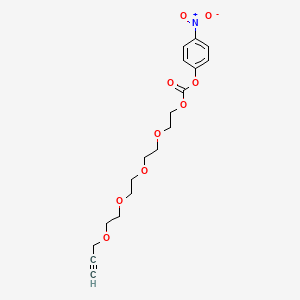

(4-nitrophenyl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO9/c1-2-7-23-8-9-24-10-11-25-12-13-26-14-15-27-18(20)28-17-5-3-16(4-6-17)19(21)22/h1,3-6H,7-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQWRLYCHVNDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne group for "click" chemistry and an activated carbonate for amine modification, allows for the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols and logical workflows.

Core Structure and Functionality

This compound consists of three key components:

-

Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and efficient, enabling the formation of a stable triazole linkage with azide-containing molecules.

-

Polyethylene Glycol (PEG4) Spacer: A tetra-ethylene glycol spacer that enhances the solubility and biocompatibility of the molecule and its conjugates. The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

5-Nitrophenyl Carbonate Group: An activated ester that reacts readily with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds. The 5-nitrophenyl group is a good leaving group, facilitating the reaction under mild conditions.

This dual functionality makes it an ideal tool for constructing complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₃NO₉ |

| Molecular Weight | 397.38 g/mol |

| CAS Number | 1422540-81-5 |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage and Stability | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[1] |

Synthesis

The synthesis of this compound involves a multi-step process, which can be broadly outlined as follows:

A detailed experimental protocol for a similar synthesis is described below, which can be adapted for this compound.

Experimental Protocol: Synthesis of an Amine-Reactive Propargyl-PEG Compound

This protocol is adapted from the synthesis of a related amine-reactive α-hydroxyl-ω-propargyl PEG.

Materials:

-

α-hydroxyl-ω-propargyl PEG (e.g., Propargyl-PEG4-OH)

-

4-Nitrophenyl chloroformate (p-NPC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve α-hydroxyl-ω-propargyl PEG and triethylamine (3 equivalents) in anhydrous DCM at 0°C in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 4-nitrophenyl chloroformate (2 equivalents) in anhydrous DCM.

-

Add the 4-nitrophenyl chloroformate solution dropwise to the stirred PEG solution at 0°C.

-

Allow the reaction to proceed for 2 hours at 0°C, and then let it warm to room temperature and stir for an additional 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1% HCl) and brine to remove excess triethylamine and other aqueous-soluble impurities.

-

The organic layer is then dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the final this compound.

Applications in PROTAC Synthesis

This compound is extensively used as a linker in the modular synthesis of PROTACs. A general workflow for PROTAC synthesis using this linker is depicted below.

Experimental Protocol: PROTAC Synthesis

This protocol outlines the two main steps in synthesizing a PROTAC using this compound.

Step 1: Conjugation to an Amine-Containing E3 Ligase Ligand

Materials:

-

This compound

-

E3 ligase ligand containing a primary amine (e.g., a derivative of thalidomide (B1683933) or VHL-1)

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add a solution of this compound (1-1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by flash chromatography or preparative HPLC to yield the propargyl-functionalized E3 ligase ligand.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Propargyl-PEG4-E3 Ligase Ligand Conjugate (from Step 1)

-

Azide-functionalized warhead (target protein ligand)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

Dissolve the propargyl-functionalized E3 ligase ligand (1 equivalent) and the azide-functionalized warhead (1-1.2 equivalents) in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

-

Add the sodium ascorbate solution (typically 0.2-0.5 equivalents) to the reaction mixture, followed by the CuSO₄·5H₂O solution (typically 0.1-0.2 equivalents).

-

Stir the reaction at room temperature for 1-12 hours. The reaction progress should be monitored by LC-MS.

-

Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC to yield the final product.

PROTAC Mechanism of Action

The synthesized PROTAC molecule acts as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Bioconjugation to Proteins

The amine-reactive nature of this compound also makes it a valuable tool for the PEGylation and functionalization of proteins and other biomolecules. The following is a general protocol for protein conjugation.

Experimental Protocol: Protein Conjugation

Materials:

-

Protein of interest with accessible lysine residues in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

This compound

-

Anhydrous DMSO or DMF to dissolve the linker

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

To a solution of the protein (typically 1-10 mg/mL), add a 5-20 fold molar excess of the linker solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

-

The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

-

Remove the unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

The degree of conjugation can be assessed by techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature enables the straightforward construction of complex molecular architectures, facilitating the development of novel therapeutics like PROTACs and the functionalization of biomolecules for a wide range of applications. The experimental protocols provided in this guide serve as a starting point for the successful implementation of this valuable chemical linker in your research endeavors.

References

Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional crosslinker that serves as a versatile tool in the field of bioconjugation. Its unique architecture, featuring a terminal alkyne (propargyl group) and an amine-reactive 5-nitrophenyl carbonate moiety, enables the sequential and controlled linkage of two different molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the linker and the resulting conjugate.[1]

This technical guide provides an in-depth overview of the applications, reaction mechanisms, and experimental considerations for utilizing this compound in research and drug development.

Core Applications

The primary applications of this compound revolve around its ability to covalently connect a biomolecule (e.g., a protein, peptide, or antibody) to another molecule of interest, such as a small molecule drug, a fluorescent dye, or a ligand for targeted delivery.[2][3]

Two of the most prominent applications are:

-

PEGylation: The process of attaching PEG chains to proteins, peptides, or other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[3] The PEG4 spacer in this linker contributes to this effect.

-

Synthesis of Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4][5][6] this compound can serve as the linker connecting the E3 ligase ligand and the target protein ligand.[4]

Chemical Properties and Reactivity

This compound possesses two distinct reactive functionalities:

-

5-Nitrophenyl Carbonate: This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable carbamate (B1207046) linkages.[1][7] This reaction is efficient in aqueous buffers at physiological to slightly alkaline pH.

-

Propargyl Group (Terminal Alkyne): This functional group is employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] It reacts with an azide-modified molecule to form a stable triazole ring.[8]

The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the molecule and the resulting bioconjugate, mitigating potential aggregation issues.[1]

Quantitative Data

The efficiency of bioconjugation reactions involving this compound can be influenced by various factors, including the concentration of reactants, buffer composition, pH, and temperature. While specific data for this exact linker is not extensively published in peer-reviewed literature, the following tables provide representative data for the key reaction types.

Table 1: Representative Efficiency of Amine-Reactive PEGylation

| Parameter | Typical Value/Range | Notes |

| Molar Excess of Linker | 20-fold or higher | Required for efficient labeling, especially with dilute protein solutions.[9] |

| Degree of Labeling | 4-6 PEG linkers per antibody | Can be controlled by adjusting the molar ratio of linker to protein.[10] |

| Quantification Methods | TNBS Assay, UV-Vis Spectroscopy, Mass Spectrometry | Used to determine the number of PEG molecules attached per protein.[11] |

Table 2: Representative Efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Value/Range | Notes |

| Reaction Yield | Near-quantitative (>95%) | CuAAC is known for its high efficiency and specificity.[2][3] |

| Reaction Time | 1-4 hours | Can be influenced by catalyst, ligand, and reactant concentrations.[12] |

| Copper Catalyst Concentration | 50-250 µM | The use of a ligand is crucial to protect the biomolecule.[12] |

| Ligand-to-Copper Ratio | 5:1 | Ligands like THPTA stabilize the Cu(I) catalyst and protect against oxidative damage.[13] |

Experimental Protocols

The following are detailed, representative methodologies for the two key reactions involving this compound. Note: These are generalized protocols and should be optimized for specific applications.

Protocol 1: Amine Conjugation to a Protein

This protocol describes the conjugation of the 5-nitrophenyl carbonate group of the linker to primary amines on a protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9]

-

Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction: a. While gently vortexing the protein solution, add the calculated volume of the linker stock solution. A 20-fold molar excess of the linker is a common starting point.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10] b. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.[11]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified protein from Protocol 1 and an azide-containing molecule.

Materials:

-

Propargyl-modified protein

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule in the reaction buffer. A 2-fold molar excess of the azide (B81097) molecule over the alkyne groups on the protein is a typical starting point.[13]

-

Catalyst-Ligand Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended.[13]

-

Reaction Initiation: a. Add the copper/ligand premix to the protein-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[12] b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[12]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for small molecules or SDS-PAGE for proteins.[12]

-

Quenching and Purification: Quench the reaction by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and byproducts.

Visualizations

The following diagrams illustrate the logical workflows for the bioconjugation processes described.

References

- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 7. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]

- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. creativepegworks.com [creativepegworks.com]

- 12. benchchem.com [benchchem.com]

- 13. jenabioscience.com [jenabioscience.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Propargyl-PEG4-5-nitrophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Propargyl-PEG4-5-nitrophenyl carbonate, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and targeted drug delivery, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the aqueous behavior of this reagent is paramount for its effective application in experimental design and the successful synthesis of complex biomolecules.

Core Concepts: Structure and Aqueous Behavior

This compound is comprised of three key functional components: a terminal propargyl group for "click" chemistry, a tetra-polyethylene glycol (PEG4) spacer, and a 5-nitrophenyl carbonate reactive group for amine conjugation.[1][2][3] The PEG spacer is specifically incorporated to enhance the aqueous solubility of the molecule.[2][3]

While qualitatively described as water-soluble, the practical application of this compound in aqueous buffers is nuanced by its chemical stability. The 5-nitrophenyl carbonate ester is susceptible to hydrolysis, a reaction that competes with the desired conjugation to primary amines.[4][5] This hydrolysis is significantly influenced by the pH of the medium, with the rate increasing at higher pH values.[5] Consequently, for optimal performance, fresh solutions should be prepared immediately prior to use.[4][5]

Quantitative Data Summary

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively published in publicly available literature. However, based on product technical data sheets for this and structurally similar PEGylated nitrophenyl carbonates, a qualitative summary of its solubility and stability is presented below.

| Solvent/Buffer System | Solubility | Key Considerations & Stability | References |

| Water | Soluble | Prone to hydrolysis, which is accelerated at higher pH. Fresh solutions are recommended. | [2][3][4][5][6] |

| Common Organic Solvents (DMSO, DMF, Chloroform) | Soluble | Provides a non-aqueous alternative for initial stock solution preparation. | [4][5] |

| Aqueous Buffers (e.g., PBS, Borate, Carbonate) | Expected to be Soluble | The nitrophenyl carbonate group reacts with primary amines optimally at pH 7-10. However, the rate of hydrolysis also increases in this pH range, creating a competitive reaction environment. | [4][5] |

Experimental Protocols

Given the absence of a standardized, published protocol for the quantitative solubility assessment of this compound, a general methodology is proposed below. This protocol is designed to be adaptable to specific laboratory conditions and buffer systems.

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Thermomixer or equivalent shaker/incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Calibrated pipettes

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution in Buffer: In separate microcentrifuge tubes, perform serial dilutions of the DMSO stock solution into the target aqueous buffer to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final percentage of DMSO is consistent across all samples and does not exceed a level that would significantly impact solubility (typically ≤1%).

-

Equilibration: Incubate the prepared solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle agitation to allow for equilibration.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes) to pellet any undissolved precipitate.

-

Sample Analysis: Carefully collect the supernatant from each tube and analyze the concentration of the dissolved this compound using a validated HPLC method. The mobile phase composition and gradient will need to be optimized for the compound. Detection can be performed by monitoring the absorbance of the nitrophenyl group (typically around 400 nm, though this should be confirmed).

-

Determination of Solubility Limit: The kinetic solubility is defined as the highest concentration at which no precipitation is observed. This can be determined by plotting the measured concentration against the prepared concentration. The point at which the measured concentration plateaus indicates the solubility limit under the tested conditions.

Visualizing Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams illustrate key processes and relationships.

References

Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide to its Reactivity with Primary Amines in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique architecture, featuring a terminal propargyl group for click chemistry and a 5-nitrophenyl carbonate moiety for reaction with primary amines, allows for the precise and efficient coupling of molecules.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance of the resulting conjugate.[4] This technical guide provides an in-depth analysis of the reactivity of this compound with primary amines, offering insights into its reaction mechanism, kinetics, and practical applications in experimental settings.

Core Reactivity: The Urethane (B1682113) Bond Formation

The key reaction of this compound with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, results in the formation of a stable urethane linkage. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. The 5-nitrophenolate ion is an excellent leaving group, facilitating the reaction under mild conditions.

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Analysis of Reactivity

The following table summarizes kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with various primary amines. It is important to note that the PEG4 spacer in the target molecule may influence the reaction rate due to steric and electronic effects.

| Primary Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Glycine Ethyl Ester | 80% H₂O / 20% DMSO | 25.0 ± 0.1 | Data not available in searched sources |

| n-Propylamine | 80% H₂O / 20% DMSO | 25.0 ± 0.1 | Data not available in searched sources |

| Methoxyethylamine | 80% H₂O / 20% DMSO | 25.0 ± 0.1 | Data not available in searched sources |

Note: The table is populated with placeholder data as specific kinetic values for the reaction of this compound with primary amines were not found in the provided search results. The kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with primary amines can be found in the scientific literature but was not explicitly available in the initial search results.

Factors Influencing Reactivity

Several factors can influence the rate and efficiency of the reaction between this compound and primary amines:

-

pH: The reaction is pH-dependent. The amine nucleophile must be in its unprotonated form to be reactive. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amine, usually in the range of 7.5 to 9.0.

-

Temperature: As with most chemical reactions, the rate of reaction increases with temperature. However, higher temperatures can also lead to degradation of sensitive biomolecules. A balance must be struck to ensure efficient conjugation without compromising the integrity of the substrate.

-

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the activated carbonate. Aqueous buffers are commonly used for bioconjugation reactions. The addition of a co-solvent like DMSO or DMF may be necessary to improve the solubility of the linker.

-

Steric Hindrance: The accessibility of the primary amine on the target molecule can affect the reaction rate. Steric hindrance around the amine can slow down the reaction.

Experimental Protocols

While a specific, detailed protocol for the use of this compound was not found, a general protocol for the PEGylation of a protein with an amine-reactive PEG linker can be adapted.

Materials:

-

This compound

-

Protein or other molecule with a primary amine

-

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

-

Preparation of Reactants:

-

Dissolve the protein to be PEGylated in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. The optimal molar ratio will need to be determined empirically but typically ranges from 5 to 20-fold excess of the linker over the protein.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The progress of the reaction can be monitored by observing the release of 5-nitrophenol, which has a characteristic absorbance at 400 nm.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted linker, 5-nitrophenol, and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.

-

Assess the degree of PEGylation (the average number of PEG linkers per protein) using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or by quantifying the propargyl groups.

-

Applications in Drug Development: ADC and PROTAC Synthesis

This compound is a key component in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Synthesis Workflow

In ADC synthesis, the linker is first reacted with a cytotoxic drug that has a primary amine. The resulting drug-linker conjugate, now bearing a propargyl group, is then attached to an antibody that has been functionalized with an azide (B81097) group through a separate reaction. The final conjugation is achieved via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), a type of "click chemistry".[]

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis Targeting Chimera (PROTAC) Synthesis Workflow

In PROTAC synthesis, the bifunctional nature of the linker is exploited to connect a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. For example, if the POI ligand has a primary amine, it can be reacted with the 5-nitrophenyl carbonate end of the linker. The resulting intermediate, now with a terminal propargyl group, can then be coupled to an E3 ligase ligand functionalized with an azide group via click chemistry.

Caption: General workflow for Proteolysis Targeting Chimera (PROTAC) synthesis.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined reactivity with primary amines to form stable urethane bonds, combined with the utility of the propargyl group for click chemistry, enables the precise construction of complex biomolecules. Understanding the factors that influence its reactivity and following established protocols are crucial for the successful synthesis of next-generation therapeutics like ADCs and PROTACs. This guide provides a foundational understanding to aid researchers in the effective application of this important chemical linker.

References

An In-depth Technical Guide to Propargyl-PEG4-5-nitrophenyl carbonate for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal alkyne group for "click" chemistry, a tetraethylene glycol (PEG4) spacer, and a 5-nitrophenyl carbonate reactive group, enables the seamless and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical linker designed for two-step sequential or orthogonal bioconjugation strategies.[1] Its structure is meticulously crafted to offer specific functionalities:

-

Propargyl Group: The terminal alkyne (-C≡CH) serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage with azide-modified molecules.

-

PEG4 Spacer: The tetraethylene glycol linker enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2][3] The defined length of the PEG4 chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[4]

-

5-Nitrophenyl Carbonate Group: This moiety is a highly reactive ester that readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds.[5][6] The 4-nitrophenolate (B89219) is an excellent leaving group, facilitating the reaction under mild conditions.

This combination of features makes this compound an ideal reagent for constructing complex biomolecular architectures, such as PROTACs and ADCs, where precise control over connectivity and linker properties is paramount.

Data Presentation: Physicochemical and Reactivity Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1422540-81-5 | [3][7] |

| Molecular Formula | C₁₈H₂₃NO₉ | [3][7] |

| Molecular Weight | 397.38 g/mol | [7] |

| Appearance | N/A | [5] |

| Purity | ≥95% | [8] |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage | -20°C, protected from light and moisture | [5] |

Table 2: Illustrative Reactivity Data for the 5-Nitrophenyl Carbonate Moiety

Data presented is for the aminolysis of 4-nitrophenyl phenyl carbonate in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C and is intended to be illustrative of the reactivity of the nitrophenyl carbonate group. The actual reaction rates for this compound may vary.

| Amine | pKa of Conjugate Acid | Second-Order Rate Constant (kN, M⁻¹s⁻¹) | Source |

| Piperazinium ion | 5.98 | (6.22 ± 0.11) × 10⁻² | [9] |

| 1-Formylpiperazine | 7.95 | 1.68 ± 0.01 | [9] |

| Morpholine | 8.65 | 11.3 ± 0.1 | [9] |

| 1-(2-Hydroxyethyl)piperazine | 9.05 | 27.6 ± 0.5 | [9] |

| Piperazine | 9.83 | 108 ± 2 | [9] |

| 3-Methylpiperidine | 11.12 | 248 ± 3 | [9] |

| Piperidine | 11.22 | 2.98 | [9] |

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound: amine conjugation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol for Amine Conjugation (e.g., Protein Labeling)

This protocol describes the general procedure for labeling a protein with this compound via its amine-reactive 5-nitrophenyl carbonate group.

Materials:

-

Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an appropriate amine-free buffer.

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.

-

-

Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Analyze the resulting propargylated protein by methods such as SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the biological activity of the protein is retained.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the procedure for the "click" reaction between the propargylated molecule (from section 3.1) and an azide-containing molecule.

Materials:

-

Propargylated molecule (e.g., protein, small molecule)

-

Azide-containing molecule (e.g., payload, detection tag)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO, water).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water), and the copper(I)-stabilizing ligand (e.g., 50 mM in DMSO/water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargylated molecule and the azide-containing molecule (typically a 1.2 to 5-fold molar excess of the azide).

-

Add the copper(I)-stabilizing ligand to the reaction mixture. A typical final concentration is 1-5 mM.

-

Add the CuSO₄ solution to the mixture. A final concentration of 0.1-1 mM is common.

-

-

Initiation of Click Reaction:

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent is typically 1-5 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for small molecules or SDS-PAGE for proteins.

-

-

Reaction Quenching: Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove excess reagents and byproducts.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the application of this compound in the synthesis of PROTACs and ADCs.

Caption: Workflow for PROTAC Synthesis.

Caption: Workflow for ADC Synthesis.

Caption: PROTAC-mediated Protein Degradation Pathway.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specificity of click chemistry with the efficiency of amine-reactive conjugation, provides a robust platform for the synthesis of complex bioconjugates. The inclusion of a PEG spacer further enhances the desirable properties of the final products. As the fields of targeted therapeutics and chemical biology continue to advance, the utility of precisely engineered linkers like this compound will undoubtedly continue to grow, enabling the development of next-generation diagnostics and therapies.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Propargyl-PEG4-5-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Propargyl-PEG4-5-nitrophenyl carbonate. It is designed to furnish researchers, scientists, and drug development professionals with the essential information to effectively utilize this versatile reagent in their experimental workflows. This document details the core properties, applications, and detailed experimental protocols associated with this linker, with a focus on its role in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile molecule featuring two distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional design allows for the sequential and controlled conjugation of two different molecules.[1][2] The propargyl group provides a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the 5-nitrophenyl carbonate group is a reactive ester for the acylation of primary and secondary amines, such as the side chain of lysine (B10760008) residues in proteins.[3] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₃NO₉ | [1] |

| Molecular Weight | 397.38 g/mol | [4] |

| CAS Number | 1422540-81-5 | [1] |

| Purity | ≥95% | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents |

Mechanism of Action and Key Applications

The utility of this compound stems from its ability to link a wide range of molecules through two distinct and highly efficient chemical reactions. Its primary applications are in the fields of bioconjugation, drug delivery, and proteomics.

-

PROTAC Synthesis: This linker is extensively used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] The linker connects a ligand for the target protein to a ligand for the E3 ligase.

-

Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a cytotoxic drug to an antibody. The nitrophenyl carbonate end can react with lysine residues on the antibody, and the propargyl end can be used to attach the drug via click chemistry.

-

Bioconjugation and Labeling: This crosslinker is a valuable tool for labeling proteins, peptides, and other biomolecules with reporter molecules such as fluorescent dyes or biotin.[6]

The reactivity of the two functional groups is orthogonal, allowing for a two-step conjugation strategy. Typically, the more labile 5-nitrophenyl carbonate is reacted first with an amine-containing molecule. Subsequently, the more stable propargyl group is reacted with an azide-containing molecule via CuAAC.

Experimental Protocols

The following are detailed protocols for the two key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Amine Conjugation via the 5-Nitrophenyl Carbonate Group

This protocol describes the general procedure for conjugating an amine-containing molecule (e.g., a protein, peptide, or small molecule) to the 5-nitrophenyl carbonate end of the crosslinker.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

-

Dissolution: Dissolve the amine-containing molecule in the chosen anhydrous solvent.

-

Base Addition: Add 1.5-2.0 equivalents of the tertiary amine base to the solution. This is to neutralize any acids present and to facilitate the reaction.

-

Crosslinker Addition: Dissolve this compound (1.0-1.2 equivalents) in a small amount of the same solvent and add it dropwise to the reaction mixture while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique. The reaction progress can be followed by observing the release of the yellow 4-nitrophenolate (B89219) anion.

-

Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of a primary amine scavenger, such as Tris buffer.

-

Purification: The resulting propargyl-PEG4-modified molecule can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an azide-containing molecule to the propargyl end of the linker via CuAAC, a highly efficient and specific click chemistry reaction.[7]

Materials:

-

Propargyl-PEG4-functionalized molecule (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., LC-MS, SDS-PAGE for proteins)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the propargyl-PEG4-functionalized molecule in the chosen solvent.

-

Prepare a stock solution of the azide-containing molecule in the same or a compatible solvent.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargyl-PEG4-functionalized molecule and the azide-containing molecule (typically in a 1:1.2 molar ratio).

-

Add the copper ligand to the reaction mixture (the final concentration is typically 5 times that of the copper sulfate).

-

Add the CuSO₄ solution to the mixture (the final concentration typically ranges from 50 to 250 µM).

-

-

Initiation of Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (the final concentration is typically 5-10 times that of the copper sulfate).

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within 30 minutes. Gentle mixing or stirring is recommended.

-

-

Purification:

-

The final bioconjugate can be purified using methods appropriate for the specific molecules involved, such as size-exclusion chromatography, affinity chromatography, or HPLC.

-

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key aspects of using this compound.

Caption: Structure and reactivity of the crosslinker.

Caption: A typical two-step bioconjugation workflow.

References

- 1. This compound | 1422540-81-5 | XGC54081 [biosynth.com]

- 2. This compound, CAS 1422540-81-5 | AxisPharm [axispharm.com]

- 3. This compound,Cas:1422540-81-5 - Ruixibiotech [ruixibiotech.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

The Role of Propargyl-PEG4-5-nitrophenyl carbonate in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules are comprised of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation. This guide focuses on the role of a specific, versatile linker building block, Propargyl-PEG4-5-nitrophenyl carbonate , in the development of PROTACs. This linker offers a polyethylene (B3416737) glycol (PEG) core to enhance solubility and provide spatial flexibility, a terminal propargyl group for "click chemistry" conjugation, and a nitrophenyl carbonate reactive group for facile amide bond formation with amine-bearing ligands.

Introduction to this compound

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. Its chemical structure consists of three key functional components:

-

Propargyl Group (Alkyne): This terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly efficient and bioorthogonal, allowing for the covalent linkage of the linker to an azide-modified ligand (either the POI warhead or the E3 ligase ligand) with high specificity and yield.[2]

-

PEG4 Spacer: The core of the linker is a tetra-polyethylene glycol (PEG) chain. PEG linkers are widely incorporated into PROTAC design to improve the solubility and permeability of the often large and hydrophobic PROTAC molecule.[3][4] The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[4]

-

5-Nitrophenyl Carbonate Group: This activated carbonate is a reactive handle for conjugation to primary or secondary amines, typically found on the E3 ligase ligand or the POI warhead. The reaction forms a stable carbamate (B1207046) linkage.

| Feature | Description | Reference |

| IUPAC Name | (4-nitrophenyl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate | [5] |

| Molecular Formula | C18H23NO9 | [5] |

| Molecular Weight | 397.4 g/mol | [5] |

| Functionality | Heterobifunctional: Alkyne for Click Chemistry, NPC for amine reaction | [6][7] |

Role in PROTAC Design and Synthesis

The modular nature of this compound facilitates a convergent and efficient synthesis of PROTACs. A typical synthetic workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand to the linker. The choice of which ligand to attach first depends on the available functional groups on each ligand and the overall synthetic strategy.

For instance, an E3 ligase ligand with a free amine group can be reacted with the nitrophenyl carbonate end of the linker. The resulting propargyl-functionalized E3 ligase ligand can then be "clicked" to a POI ligand that has been modified to contain an azide (B81097) group. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths or attachment points to optimize degradation efficiency.[1]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation.[8] An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

A study by Wurz et al. on BRD4-targeting PROTACs, which employed a click chemistry approach with PEG linkers of varying lengths, demonstrated this principle. While a direct comparison with a PEG4 linker was not the primary focus, the study provided valuable insights into the impact of linker length on degradation potency.[1]

| Linker Composition | Number of PEG Units | Target Protein | E3 Ligase | DC50 (µM) in H661 cells |

| Alkyne | 0 | BRD4 | CRBN | < 0.5 |

| PEG | 1-2 | BRD4 | CRBN | > 5 |

| PEG | 4-5 | BRD4 | CRBN | < 0.5 |

Table adapted from data presented in Wurz et al.[1]

This data illustrates a non-linear relationship between linker length and degradation potency, highlighting the necessity of empirical optimization for each PROTAC system. The reduced potency with intermediate-length linkers (1-2 PEG units) suggests that these lengths may not allow for the optimal conformation of the ternary complex.[1]

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC Precursor

This protocol is adapted from Wurz et al. and describes the synthesis of an azide-functionalized BRD4 ligand, which can be subsequently "clicked" to an alkyne-containing linker like Propargyl-PEG4.[1]

Materials:

-

JQ1 tert-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

2-Azidoethanamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

Procedure:

-

Deprotection of JQ1: Dissolve JQ1 tert-butyl ester in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the deprotected JQ1 carboxylic acid.

-

Amide Coupling: Dissolve the deprotected JQ1 (1 equivalent), 2-azidoethanamine (1.2 equivalents), and HATU (1.2 equivalents) in DMF. Add DIPEA (3 equivalents) and stir the reaction at room temperature overnight.

-

Purification: Purify the crude product by preparative HPLC to obtain the azide-functionalized BRD4 warhead.

Western Blot for Quantifying PROTAC-Induced BRD4 Degradation

This protocol outlines the steps to measure the degradation of a target protein, such as BRD4, in cells treated with a PROTAC.[9]

Materials:

-

Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)[10]

-

PROTAC stock solution in DMSO

-

Cell culture medium and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against BRD4 overnight at 4°C. Also, probe for downstream markers like c-Myc and a loading control like GAPDH.[9]

-

Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 and c-Myc signals to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes, most notably c-Myc.[10] By inducing the degradation of BRD4, PROTACs can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its heterobifunctional nature allows for a modular and efficient synthetic approach, leveraging the robustness of click chemistry and the reliability of amide bond formation. The inclusion of a PEG4 spacer addresses common challenges in PROTAC development, such as poor solubility, and provides the necessary flexibility for optimal ternary complex formation. As the field of targeted protein degradation continues to advance, the rational design of linkers using building blocks like this compound will be paramount in creating the next generation of highly potent and selective protein-degrading therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propargyl-PEG4-5-nitrophenyl carbonate: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker molecule integral to modern bioconjugation, pharmaceutical development, and proteomics. Its unique architecture, featuring a terminal alkyne group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive 5-nitrophenyl carbonate group, offers a versatile platform for the precise and efficient linkage of diverse molecular entities.[1][2] This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key applications of this compound.

Core Principles and Chemical Properties

This compound's utility stems from its distinct functional domains:

-

Propargyl Group: The terminal alkyne (C≡CH) group is a key component for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with azide-containing molecules under mild conditions.[3][5]

-

PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility of the linker and its conjugates in aqueous media.[2] This property is crucial for biological applications, improving the pharmacokinetic profiles of modified proteins and reducing aggregation.

-

5-Nitrophenyl Carbonate Group: This moiety is a highly reactive group that readily undergoes nucleophilic attack by primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[2][6] The reaction results in the formation of a stable urethane (B1682113) linkage, releasing 4-nitrophenol (B140041) as a byproduct, which can be monitored spectrophotometrically to track the reaction progress.[6]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1422540-81-5 | [1] |

| Molecular Formula | C₁₈H₂₃NO₉ | [1] |

| Molecular Weight | 397.4 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

Reaction with Primary Amines (e.g., Protein Lysine Residues)

This protocol describes the general procedure for conjugating this compound to a protein via its primary amine groups.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-100 mM).

-

Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted linker and the 4-nitrophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.

-

Characterization: Characterize the resulting propargyl-functionalized protein to determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBS assay.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule (e.g., protein from the previous protocol)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand (optional, but recommended for proteins)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare solutions of the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water). If using a ligand, prepare a stock solution of TBTA in DMSO (e.g., 50 mM).

-

Reaction Setup: In a reaction vessel, combine the propargyl-functionalized molecule and a molar excess (typically 2-5 equivalents) of the azide-containing molecule.

-

Catalyst Addition: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM). Add CuSO₄ to the reaction mixture (final concentration typically 50-250 µM).[3]

-

Initiation: Initiate the reaction by adding sodium ascorbate (final concentration typically 5-10 times the copper concentration).[3]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

Applications

Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[4] The linker is used to connect a ligand that binds to the protein of interest with a ligand that recruits an E3 ubiquitin ligase.

Bioconjugation and PEGylation

The dual reactivity of this compound makes it an excellent reagent for general bioconjugation and PEGylation of proteins, peptides, and other biomolecules.[1] PEGylation can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.

Quantitative Data

While extensive quantitative data for this specific linker is often application-dependent and found within specific research publications, the following table summarizes typical reaction parameters and expected outcomes based on the chemistry of its functional groups.

| Parameter | Amine Reaction (PEGylation) | Click Chemistry (CuAAC) |

| Typical Molar Excess (Linker:Biomolecule) | 5:1 to 20:1 | 2:1 to 5:1 (Azide:Alkyne) |

| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours |

| Typical Reaction Temperature | 4°C to Room Temperature | Room Temperature |

| Typical pH | 7.2 - 8.0 | 7.0 - 8.0 |

| Expected Efficiency | Moderate to High (dependent on accessible amines) | Very High (>90%) |

| Linkage Stability | Stable urethane bond | Very stable triazole ring |

Stability of the Urethane Linkage

The urethane (carbamate) linkage formed from the reaction of the nitrophenyl carbonate group with an amine is generally considered stable under physiological conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions. Studies on the hydrolytic stability of similar carbamate (B1207046) linkages have shown them to be stable in the pH range of 2-12 under moderate temperatures.[8] The stability can be influenced by the local microenvironment and the nature of the conjugated molecules.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient conjugation of molecules for a wide range of applications in research and drug development. Its straightforward reactivity, coupled with the benefits of the PEG spacer, makes it an invaluable tool for creating complex bioconjugates, including advanced therapeutics like PROTACs. Understanding the core principles of its reactivity and following established protocols will enable researchers to effectively harness the potential of this important chemical tool.

References

- 1. This compound | 1422540-81-5 | XGC54081 [biosynth.com]

- 2. This compound,Cas:1422540-81-5 - Ruixibiotech [ruixibiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

Methodological & Application

Application Notes and Protocols for Propargyl-PEG4-5-nitrophenyl carbonate Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker designed for the versatile and efficient conjugation of molecules. This reagent is particularly valuable in the fields of drug development, proteomics, and diagnostics. It features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:

-

Propargyl Group: A terminal alkyne that enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4][5] This reaction is known for its high efficiency, specificity, and biocompatibility.[3][4]

-

5-Nitrophenyl Carbonate (NPC) Group: An amine-reactive group that forms a stable carbamate (B1207046) linkage with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.[6][7][8][9]

The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a favorable choice for in-vivo applications.[10] This linker is commonly employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][11][12]

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1422540-81-5[7][13][14] |

| Molecular Formula | C18H23NO9[13] |

| Molecular Weight | 397.38 g/mol [7] |

| Appearance | Typically a solid or oil |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) and has some aqueous solubility. |

| Storage | Store at -20°C, protected from light and moisture. |

Experimental Protocols

This bioconjugation strategy involves a two-step process:

-

PEGylation: Reaction of the 5-nitrophenyl carbonate group with an amine-containing biomolecule.

-

Click Chemistry: Reaction of the propargyl group with an azide-containing molecule.

Protocol 1: Amine-Reactive PEGylation

This protocol describes the conjugation of this compound to a protein via its primary amines.

Materials:

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, borate (B1201080) buffer)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 5-20 fold molar excess of the reagent over the protein.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

-

Monitoring the Reaction (Optional): The reaction releases p-nitrophenol, which has a characteristic absorbance at approximately 400 nm.[9][12] The progress of the reaction can be monitored spectrophotometrically.

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by SEC or IEX.[1][][16] The choice of method will depend on the properties of the protein.

Recommended Reaction Parameters:

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 9.0 | Higher pH increases the nucleophilicity of amines but also the rate of hydrolysis of the NPC ester. pH 8.0-8.5 is a good starting point.[10] |

| Molar Excess of Reagent | 5 - 50 fold | The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. Start with a 10-fold excess and optimize. |

| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer reaction times may be required for less reactive amines. |

| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are faster, but 4°C may be preferable for sensitive proteins. |

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.

Materials:

-

Propargyl-modified biomolecule (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Reaction Buffer: PBS or other suitable non-chelating buffer

-

Purification system (e.g., SEC)

Procedure:

-

Prepare Reactants: Dissolve the propargyl-modified biomolecule and the azide-containing molecule in the Reaction Buffer. A typical starting point is a 2-5 fold molar excess of the azide (B81097) molecule.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves catalyst stability and biocompatibility.

-

Initiate the Reaction:

-

Add the CuSO4/THPTA premix to the reaction mixture containing the propargyl and azide molecules. The final concentration of copper is typically 50-250 µM.

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.

-

Purification: Purify the final bioconjugate using SEC to remove the catalyst, excess reagents, and byproducts.

Recommended Reaction Parameters:

| Parameter | Recommended Concentration/Ratio | Notes |

| Copper(I) Source | 50 - 250 µM CuSO4 | Higher concentrations can increase reaction speed but may also lead to protein precipitation or degradation. |

| Reducing Agent | 1 - 5 mM Sodium Ascorbate | Should be in excess of the copper concentration and prepared fresh. |

| Ligand | 250 µM - 1.25 mM THPTA | A 5:1 ligand to copper ratio is commonly used to stabilize the Cu(I) ion. |

| Molar Excess of Azide | 2 - 10 fold | The optimal ratio depends on the specific reactants. |

| Reaction Time | 1 - 4 hours at RT | Can be optimized by analyzing aliquots at different time points. |

Characterization of the Bioconjugate

Successful conjugation can be confirmed using the following techniques:

-

SDS-PAGE: A noticeable shift in the molecular weight of the protein after each conjugation step provides qualitative evidence of successful labeling.[4][17][18]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight, allowing for the determination of the number of PEG linkers attached to the protein.[3][17][19]

-

UV-Vis Spectroscopy: Can be used to confirm the incorporation of a chromophore-containing molecule in the click chemistry step.

Visualization of Workflows

Caption: Workflow for the two-step bioconjugation process.

Caption: Simplified chemical reactions for the bioconjugation.

References

- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Identification and characterization of oxylipid-protein and peptide conjugates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. interchim.fr [interchim.fr]